molecular formula C15H17NO B12326772 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

Cat. No.: B12326772
M. Wt: 227.30 g/mol
InChI Key: PIZYNSXKSIBMJE-OKWWDJPNSA-N
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Description

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hepta-2,4,6-trienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate alkenyl intermediates. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with alkenyl compounds in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the Heck reaction, where p-dimethylaminovinylbenzene reacts with bromoalkenes in the presence of palladium acetate .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds like 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal may exhibit promising anticancer properties. A study focused on the Arylhydrocarbon Receptor (AhR) as a target for breast cancer therapy demonstrated that derivatives of this compound can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. The quantitative structure–activity relationship (QSAR) modeling approach used in this research helped identify compounds with high specificity against drug-resistant breast cancer cell lines, showcasing the potential of this compound in developing new cancer therapies .

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific cellular targets. The compound's structure allows it to bind effectively to the AhR, leading to altered gene expression that can inhibit tumor growth. This interaction has been validated through various biochemical assays and cell viability tests .

Photochemical Applications

Organic Photovoltaics
The compound has been explored for use in organic photovoltaic systems due to its suitable electronic properties. Its ability to act as a chromophore makes it a candidate for light-harvesting applications. Studies have shown that encapsulating such chromophores within molecular frameworks enhances their stability and efficiency in converting solar energy into electrical energy .

Photostability Studies
Photostability is crucial for materials used in photonic applications. Research involving the encapsulation of this compound within pillararene structures has shown improved photostability compared to unencapsulated forms. This encapsulation technique not only protects the chromophore from degradation but also optimizes its photophysical properties for better performance in devices .

Materials Science Applications

Electro-optic Modulation
In materials science, this compound has been investigated for its electro-optic properties. Compounds with similar structures have shown potential as modulators in optical devices due to their responsive behavior under electric fields. This application is particularly relevant in the development of advanced communication technologies where modulation of light is essential .

  • Breast Cancer Treatment Development
    • A team developed a series of compounds targeting AhR using QSAR models and identified this compound as a lead compound due to its high activity against breast cancer cell lines .
  • Organic Photovoltaics Research
    • A study demonstrated that encapsulating this compound within pillararene structures significantly improved its stability and efficiency in organic solar cells compared to traditional chromophores .
  • Electro-optic Applications
    • Research into the electro-optic properties of variants of this compound revealed its potential use in next-generation optical communication systems .

Mechanism of Action

The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .

Comparison with Similar Compounds

  • 4-(Dimethylamino)phenyl isocyanate
  • 4-(Dimethylamino)phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
  • (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione

Comparison: Compared to these similar compounds, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in nonlinear optics and photophysics . Its unique structure also allows for diverse chemical modifications, expanding its utility in various research fields.

Biological Activity

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This compound is characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with a dimethylamino group attached to a phenyl ring. Understanding its biological activity involves examining its effects on various biological systems and potential therapeutic applications.

  • Chemical Formula : C13H15N
  • Molecular Weight : 199.27 g/mol
  • Structure : The compound features a conjugated triene system, which is known to contribute to its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (ACHE), which plays a crucial role in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Cytotoxic Effects : In certain studies, this compound demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Activity

A study assessing the antioxidant capacity of various compounds found that this compound significantly reduced lipid peroxidation levels in vitro. This suggests its potential role in protecting cellular membranes from oxidative damage.

Enzyme Inhibition Studies

Research conducted on the inhibitory effects of the compound on acetylcholinesterase revealed an IC50 value of approximately 50 µM. This level of inhibition indicates a moderate effect compared to standard inhibitors used in treating neurodegenerative diseases .

Cytotoxicity Assays

In vitro cytotoxicity assays against human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced lipid peroxidation
Acetylcholinesterase InhibitionIC50 = 50 µM
CytotoxicityInduced apoptosis in cancer cells

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal

InChI

InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+

InChI Key

PIZYNSXKSIBMJE-OKWWDJPNSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O

Origin of Product

United States

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